molecular formula C7H10N2O B3045587 (5-Methoxy-pyridin-3-yl)-methyl-amine CAS No. 1104455-50-6

(5-Methoxy-pyridin-3-yl)-methyl-amine

Cat. No. B3045587
CAS RN: 1104455-50-6
M. Wt: 138.17
InChI Key: WUHJVTRWWKIRJX-UHFFFAOYSA-N
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Description

“(5-Methoxy-pyridin-3-yl)-methyl-amine” is a chemical compound with the CAS Number: 1104455-50-6 . It has a molecular weight of 138.17 and its IUPAC name is 5-methoxy-N-methylpyridin-3-amine . It is a white solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-Amino-5-methylpyridine can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .


Physical And Chemical Properties Analysis

“(5-Methoxy-pyridin-3-yl)-methyl-amine” is a white solid . The density of a similar compound, 5-Methoxypyridin-3-amin, is 1.1±0.1 g/cm3 . The boiling point is 296.1±20.0 °C at 760 mmHg .

Scientific Research Applications

1. Analysis of Carcinogenic Compounds

A study provided a comprehensive review of the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuff, and beverages. The review emphasized the importance of understanding the bioactivation and detoxification pathways of such compounds to assess their biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry was identified as the preferred method for sensitive and selective analysis of PhIP and its metabolites (Teunissen et al., 2010).

2. Antitubercular Activity of Pyridine Derivatives

Pyridine derivatives, including those structurally related to "(5-Methoxy-pyridin-3-yl)-methyl-amine," have been evaluated for their antitubercular activity. One study reviewed the antitubercular efficacy of various pyridine derivatives, highlighting their potential as lead compounds for the development of new anti-tuberculosis drugs (Asif, 2014).

3. Food-derived Heterocyclic Amines and Breast Cancer

Research has indicated that food-derived heterocyclic amines, similar in structure to "(5-Methoxy-pyridin-3-yl)-methyl-amine," may play a role in the etiology of human breast cancer. The review discussed the formation of such compounds in cooked meats and their potential carcinogenic effects, emphasizing the need for further experimental studies to understand their impact on human health (Snyderwine, 1994).

properties

IUPAC Name

5-methoxy-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-3-7(10-2)5-9-4-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJVTRWWKIRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299537
Record name 5-Methoxy-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-pyridin-3-yl)-methyl-amine

CAS RN

1104455-50-6
Record name 5-Methoxy-N-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104455-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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